molecular formula C10H16N2 B14156175 2,3-Diethyl-5,6-dimethylpyrazine CAS No. 106060-96-2

2,3-Diethyl-5,6-dimethylpyrazine

Cat. No.: B14156175
CAS No.: 106060-96-2
M. Wt: 164.25 g/mol
InChI Key: YAGSHZPMYHTMPZ-UHFFFAOYSA-N
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Description

2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various food products, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic flavors of these products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrazine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This reaction is commonly used in the food industry to produce flavor compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to the formation of different products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,3-Diethyl-5,6-dimethylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flavor perception, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a distinct aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Properties

CAS No.

106060-96-2

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-diethyl-5,6-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3

InChI Key

YAGSHZPMYHTMPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N=C1CC)C)C

Origin of Product

United States

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